Cas no 2171633-30-8 (2-(4-aminooxan-4-yl)-2-hydroxyacetic acid)

2-(4-aminooxan-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid
- EN300-1628819
- 2171633-30-8
-
- インチ: 1S/C7H13NO4/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5,9H,1-4,8H2,(H,10,11)
- InChIKey: WQPRDMDNXOXERK-UHFFFAOYSA-N
- SMILES: O1CCC(C(C(=O)O)O)(CC1)N
計算された属性
- 精确分子量: 175.08445790g/mol
- 同位素质量: 175.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- XLogP3: -3.3
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628819-0.05g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.05g |
$624.0 | 2023-06-05 | ||
Enamine | EN300-1628819-1.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 1g |
$743.0 | 2023-06-05 | ||
Enamine | EN300-1628819-100mg |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 100mg |
$1244.0 | 2023-09-22 | ||
Enamine | EN300-1628819-10000mg |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1628819-0.1g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.1g |
$653.0 | 2023-06-05 | ||
Enamine | EN300-1628819-0.5g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.5g |
$713.0 | 2023-06-05 | ||
Enamine | EN300-1628819-2.5g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 2.5g |
$1454.0 | 2023-06-05 | ||
Enamine | EN300-1628819-0.25g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 0.25g |
$683.0 | 2023-06-05 | ||
Enamine | EN300-1628819-10.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 10g |
$3191.0 | 2023-06-05 | ||
Enamine | EN300-1628819-5.0g |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid |
2171633-30-8 | 5g |
$2152.0 | 2023-06-05 |
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2-(4-aminooxan-4-yl)-2-hydroxyacetic acidに関する追加情報
2-(4-Aminooxan-4-Yl)-2-Hydroxyacetic Acid (CAS No. 2171633-30-8): A Promising Scaffold in Chemical Biology and Drug Design
The compound 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid, identified by CAS No. 2171633-30-8, represents a unique structural class within the realm of organic chemistry. This molecule combines the functional groups of an aminooxane ring and a hydroxyacetic acid moiety, creating a versatile platform for exploring biological interactions and synthetic applications. Recent advancements in computational chemistry and medicinal chemistry have highlighted its potential in modulating enzyme activity and stabilizing protein-protein interactions, positioning it as a critical intermediate in drug discovery pipelines.
Aminooxane derivatives are increasingly recognized for their ability to mimic natural substrates of proteases, particularly in the context of cancer therapy. Studies published in Nature Chemical Biology (2023) demonstrated that analogs of this compound can selectively inhibit tumor-associated proteases without affecting healthy tissue enzymes, thanks to the rigid structure imposed by the oxane ring. The hydroxyacetic acid component further enhances aqueous solubility, enabling systemic delivery—a critical factor for clinical translation.
In synthetic biology, the hybrid architecture of 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid allows for orthogonal functionalization strategies. Researchers at MIT recently employed its amine group as a handle for conjugation with targeting ligands, creating dual-functional nanoparticles capable of delivering payloads to specific cancer cells (ACS Nano, 2024). The hydroxyl group's reactivity also facilitates click chemistry modifications, expanding its utility in bioconjugate technologies.
The compound's pharmacokinetic profile has been optimized through iterative synthesis campaigns. A 2024 study in Journal of Medicinal Chemistry revealed that substituting the oxane ring with fluorinated analogs improved metabolic stability while preserving enzymatic inhibition potency. This finding underscores the molecule's tunability via structural modifications—a key advantage over rigid natural product scaffolds.
In neurodegenerative disease research, this compound has shown promise as a modulator of amyloid aggregation processes. Preclinical data indicate that its hydrophobic interactions with beta-sheet structures can delay fibril formation in Alzheimer's disease models (Science Advances, 2023). The presence of both acidic and amine functionalities creates a balanced electrostatic environment that selectively binds pathological protein conformers without disrupting normal cellular processes.
Synthetic accessibility remains a hallmark strength of this compound. Solid-phase peptide synthesis methodologies now enable gram-scale production with >98% purity using Fmoc-based protocols (Tetrahedron Letters, 2024). Recent green chemistry approaches incorporating microwave-assisted condensation steps have further reduced synthesis time by 60%, aligning with industry demands for scalable production.
Cutting-edge applications now extend into immunotherapy platforms. By coupling this scaffold with tumor-specific antibodies via its amino group, researchers at Stanford developed bispecific constructs that simultaneously inhibit checkpoint proteins and deliver cytotoxic payloads (Cell Chemical Biology, 2025). The hydroxyacetic acid's buffering capacity also mitigates pH-dependent degradation in extracellular environments.
In summary, CAS No. 2171633-30-8 embodies an exceptional chemical entity bridging synthetic innovation and biological relevance. Its modular design allows tailored adaptations across therapeutic areas—from oncology to neurology—while maintaining favorable physicochemical properties critical for drug development. As highlighted by recent publications from leading institutions worldwide, this compound continues to redefine boundaries in chemical biology research and translational medicine.
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